synthesis of 3-Bromo-2,6-difluorophenylboronic acid
synthesis of 3-Bromo-2,6-difluorophenylboronic acid
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorophenylboronic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Bromo-2,6-difluorophenylboronic Acid
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. Fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. 3-Bromo-2,6-difluorophenylboronic acid emerges as a particularly valuable building block, offering a unique combination of functionalities. The difluoro substitution pattern imparts distinct electronic properties, while the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] Crucially, the presence of the bromine atom provides a secondary, orthogonal reaction site for sequential functionalization, enabling the construction of complex, highly substituted aromatic scaffolds from a single, strategically designed precursor.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 3-Bromo-2,6-difluorophenylboronic acid, grounded in established chemical principles and field-proven insights. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A summary of the key properties of 3-Bromo-2,6-difluorophenylboronic acid provides a crucial reference for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 352535-84-3 | [2][3][4] |
| Molecular Formula | C₆H₄BBrF₂O₂ | [2][4] |
| Molecular Weight | 236.81 g/mol | [2][4] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 122-127 °C (lit.) | [4] |
| Boiling Point | 312.9±52.0 °C (Predicted) | [4] |
| Density | 1.82±0.1 g/cm³ (Predicted) | [4] |
Core Synthesis: Directed Ortho-Metalation and Borylation
The most reliable and widely employed strategy for the involves a directed ortho-metalation (DoM) followed by electrophilic trapping with a borate ester.[5] This pathway offers high regioselectivity, which is critical when dealing with a polysubstituted aromatic ring.
The logical starting material for this synthesis is 1-bromo-2,4-difluorobenzene . The key transformation is the selective metalation at the C3 position, which lies between the two activating fluorine atoms, followed by borylation.
Mechanistic Rationale and Causality
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Halogen-Metal Exchange: The process begins with a lithium-halogen exchange. A strong organolithium base, typically lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is introduced at a cryogenic temperature (-78 °C). While the proton at C3 is acidified by the adjacent fluorine atoms, the kinetic preference at this low temperature often favors halogen-metal exchange with the bromine atom. A procedure for a similar compound, 3-bromo-2,6-difluorobenzaldehyde, utilizes LDA to selectively deprotonate the C3 position of 1-bromo-2,4-difluorobenzene, demonstrating the feasibility of generating an organometallic species at this specific location.[6] This forms the highly reactive 3-lithio-2,6-difluoro-1-bromobenzene intermediate. The extremely low temperature is critical to prevent side reactions, such as decomposition of the aryllithium species or reaction at other sites.
-
Borylation (Electrophilic Quench): The generated aryllithium nucleophile is immediately quenched with a suitable boron electrophile. Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), are the reagents of choice.[7] The aryllithium attacks the electron-deficient boron atom, displacing one of the alkoxy groups to form a lithium boronate ester complex.
-
Hydrolysis: The final step is the acidic workup. The reaction is quenched with an aqueous acid (e.g., 2 M HCl), which protonates the alkoxy groups on the boron atom, leading to their hydrolysis and the formation of the final 3-Bromo-2,6-difluorophenylboronic acid.[8]
Synthetic Workflow Diagram
Caption: High-level workflow for the .
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing substituted arylboronic acids.[7][8] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive organolithium intermediates.
Materials:
-
1-bromo-2,4-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Trimethyl borate
-
Aqueous hydrochloric acid (2 M HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2,4-difluorobenzene (1.0 equivalent) and anhydrous THF.
-
Formation of the Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cold aryllithium solution, add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 30 minutes, then slowly warm to room temperature over 1-2 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude 3-Bromo-2,6-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.
Primary Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 3-Bromo-2,6-difluorophenylboronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction.[9][10] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms.[1]
Strategic Advantages in Synthesis
-
Introduction of the Difluorophenyl Motif: It serves as an efficient vehicle for installing the 2,6-difluorophenyl unit, which is a common strategy to block metabolic oxidation at adjacent sites and to modulate the pKa of nearby functional groups.
-
Orthogonal Handle for Sequential Coupling: The bromine atom is retained during the initial Suzuki-Miyaura coupling of the boronic acid. This bromide can then be used in a subsequent, different cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), allowing for a convergent and highly controlled synthesis of complex biaryl or heteroaryl structures.
It is important to note that polyfluorinated phenylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under basic reaction conditions.[1] Therefore, careful optimization of the base, solvent, and catalyst system is often required to achieve high yields in Suzuki-Miyaura couplings involving this substrate. Newer palladium precatalysts and ligand systems have been specifically developed to facilitate the coupling of such challenging boronic acids at lower temperatures and shorter reaction times.[1]
Illustrative Sequential Cross-Coupling Strategy
Caption: Sequential Suzuki-Miyaura couplings using 3-Bromo-2,6-difluorophenylboronic acid.
References
- BenchChem. (2025). An In-Depth Technical Guide to 3,4-Difluorophenylboronic Acid for Researchers and Drug Development Professionals. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols. Benchchem.
- BenchChem. (2025). A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. Benchchem.
- ChemicalBook. (n.d.). 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis. ChemicalBook.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
- Parchem. (n.d.). 3-Bromo-2,6-Difluorophenylboronic Acid (Cas 352535-84-3). Parchem.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- CRO SPLENDID LAB. (n.d.). 3-Bromo-2,6-difluorophenylboronic acid. CRO SPLENDID LAB.
- Seven Chongqing Chemdad Co. (n.d.). 3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID. Chemdad.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Vale, J. A., et al. (2020).
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. parchem.com [parchem.com]
- 4. 3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]

